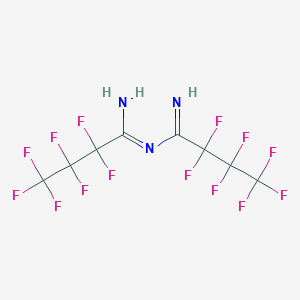

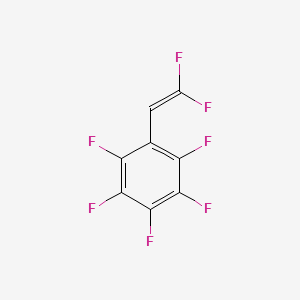

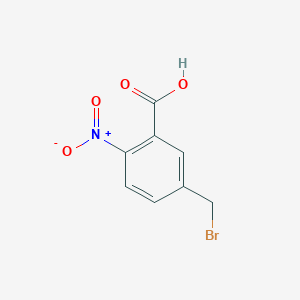

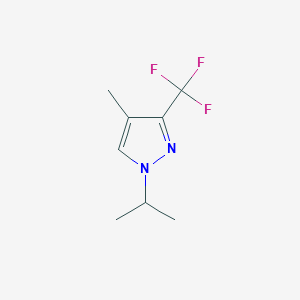

![molecular formula C7H13NO B3031794 9-Oxa-3-azabicyclo[4.2.1]nonane CAS No. 69928-94-5](/img/structure/B3031794.png)

9-Oxa-3-azabicyclo[4.2.1]nonane

Overview

Description

9-Oxa-3-azabicyclo[4.2.1]nonane is a compound that belongs to the class of oxabicycloalkanes, which are characterized by the presence of an oxygen atom within a bicyclic ring system. This particular structure is of interest due to its potential applications in the synthesis of polyhydroxylated derivatives, constrained peptidomimetics, and other functionalized molecules that are relevant in medicinal chemistry and drug discovery.

Synthesis Analysis

The synthesis of derivatives of 9-oxa-1-azabicyclo[4.2.1]nonane has been achieved through various methods. For instance, an intramolecular 1,3-dipolar cycloaddition involving omega-unsaturated hydroxylamine derived from methyl alpha-D-glucopyranoside has been used to prepare polyhydroxylated derivatives as single diastereoisomers . Similarly, azabicycloalkane amino acids, which serve as rigid dipeptide mimetics, have been synthesized from pyroglutamic acid through a series of reactions including Michael addition and hydrogenolysis . Additionally, a gold-catalyzed stereoselective synthesis has been reported for the formation of 9-oxabicyclo[3.3.1]nona-4,7-dienes, showcasing the feasibility of a formal [4 + 2] cycloaddition on an s-trans-heterodiene framework .

Molecular Structure Analysis

The molecular structure and conformation of this compound derivatives have been studied using various spectroscopic techniques and X-ray crystallography. For example, 9-acyloxy-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonanes adopt a chair-chair conformation with equatorial N-substituents, as determined by NMR spectroscopy . X-ray analysis of a related compound, 9-benzoyl-3α-bromo-2β-hydroxy-9-azabicyclo[3,3,1]-nonane, revealed a boat-chair conformation, providing insights into the distortion from ideal cyclohexane ring geometry .

Chemical Reactions Analysis

The reactivity of this compound derivatives has been explored in various chemical reactions. A multicomponent cascade reaction involving 3-formylchromones, enaminones, and heterocyclic ketene aminals has been developed to synthesize functionalized 9-azabicyclo[3.3.1]nonane derivatives . Furthermore, allylic bromination of 9-oxabicyclo[3.3.1]nona-2,6-diene has been achieved, leading to dibromo and tribromo derivatives with allylic and vinylic bromine substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The synthesis and photodimerization of 9-oxabicyclo[4.2.1]nona-2,4,7-triene have been described, with studies on its electronic structure indicating the dominant role of hyperconjugation rather than specific through-space interactions . Additionally, the synthesis of 9-oxabicyclo[4.2.1]nona-2,4,7-triene through a metal-induced rearrangement of 9-oxabicyclo[6.1.0]nona-2,4,6-triene has been reported, highlighting the reactivity of these systems under UV light and the presence of iron carbonyls .

Scientific Research Applications

Organocatalyst in Oxidation Reactions

9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), a related compound, has been developed as a highly active organocatalyst for the oxidation of alcohols to carbonyl compounds, demonstrating effectiveness compared to traditional catalysts like TEMPO (Shibuya, Tomizawa, Sasano, & Iwabuchi, 2009).

Synthesis of Diastereomers

Polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes have been synthesized as single diastereomers via intramolecular 1,3-dipolar cycloaddition, indicating the potential for creating specific molecular configurations for various applications (Pádár et al., 2006).

Antimicrobial and Antioxidant Agents

A study synthesized 2,4-diaryl-3-azabicyclo[3.3.1]nonane-9-one-O-[2,4,6-tritertiarybutyl-cyclohexa-2,5-dienon-4-yl] oximes, demonstrating significant antimicrobial and antioxidant properties. These compounds could be potential candidates for drug development (Premalatha et al., 2013).

Synthesis of Benzooxazocinone

Research on the synthesis of the oxa-azabicyclo[3.3.1]nonane subunit, a part of the naucleamide E core structure, highlights its potential in creating complex molecular frameworks useful in medicinal chemistry (Pramthaisong et al., 2018).

Structural Studies

Studies on the steric structure of 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones revealed insights into their conformational behavior, crucial for understanding molecular interactions and stability (Klepikova et al., 2003).

Synthesis of Bridged Morpholines

Synthesis of 8-oxa-3-aza-bicyclo[3.2.1]octane and 9-oxa-3-aza-bicyclo[3.3.1]nonane starting from furan-2,5-dicarboxylic acid showcases the compound's utility in producing complex organic structures (Zaytsev et al., 2016).

Applications in Peptidomimetic Synthesis

The synthesis of 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid demonstrates its use in creating rigid dipeptide mimetics, valuable in peptide-based drug discovery (Mandal et al., 2005).

Multicomponent Cascade Reaction

A novel protocol for the preparation of functionalized 9-azabicyclo[3.3.1]nonane derivatives via a cascade reaction has implications for combinatorial and parallel syntheses of natural-like products (Duan et al., 2021).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as 9-azabicyclo[421]nonane derivatives, have been studied for their biological activity and pharmacological potential . These compounds have shown significant interactions with the nicotinic acetylcholine receptor (nAChR), acting as potent and irreversible agonists .

Mode of Action

The exact mode of action of 9-Oxa-3-azabicyclo[42Related compounds like anatoxin-a, which shares the 9-azabicyclo[421]nonane framework, are known to mimic acetylcholine and bind to the nAChR . This interaction causes a series of changes in the cellular signaling pathways, leading to various physiological effects.

Biochemical Pathways

The specific biochemical pathways affected by 9-Oxa-3-azabicyclo[42Given the similarity to anatoxin-a, it’s plausible that it may influence the cholinergic system by interacting with nachr . This interaction could potentially affect downstream signaling pathways, leading to changes in cellular functions.

Result of Action

The molecular and cellular effects of 9-Oxa-3-azabicyclo[42Related compounds like anatoxin-a have been shown to cause respiratory paralysis and death in high doses due to their potent and irreversible agonistic action on nachr . At lower levels of toxicity, analogues of anatoxin-a may have potential in the treatment of neurological disorders .

Biochemical Analysis

Biochemical Properties

9-Oxa-3-azabicyclo[4.2.1]nonane plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glycosidases, which are enzymes involved in the hydrolysis of glycosidic bonds in carbohydrates . The nature of these interactions often involves the inhibition of enzyme activity, which can be crucial for therapeutic applications, particularly in the treatment of diseases like diabetes and cancer.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the nicotinic acetylcholine receptor (nAChR) pathways, which are critical for neurotransmission . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function . This inhibition can lead to downstream effects on gene expression and cellular metabolism. Furthermore, the compound’s structure allows it to interact with various receptors, influencing signal transduction pathways and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Studies have shown that high doses of this compound can lead to adverse effects such as respiratory paralysis, highlighting the importance of careful dosage management.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to influence various biochemical processes. For instance, its interaction with glycosidases can affect carbohydrate metabolism, leading to changes in glucose levels and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes. Studies have shown that this compound can localize to the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects.

properties

IUPAC Name |

9-oxa-3-azabicyclo[4.2.1]nonane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-7-5-8-4-3-6(1)9-7/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPSNCRLHCSSDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCCC1O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717717 | |

| Record name | 9-Oxa-3-azabicyclo[4.2.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69928-94-5 | |

| Record name | 9-Oxa-3-azabicyclo[4.2.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

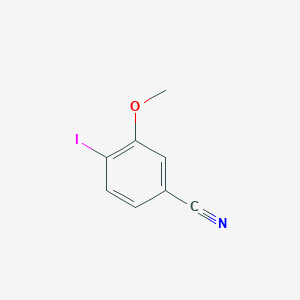

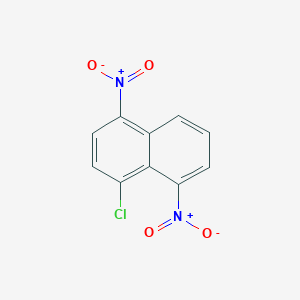

![4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethylmorpholine](/img/structure/B3031724.png)